molecular formula C8H6BrNO4 B031381 5-Bromo-2-methyl-3-nitrobenzoic Acid CAS No. 107650-20-4

5-Bromo-2-methyl-3-nitrobenzoic Acid

Cat. No. B031381
M. Wt: 260.04 g/mol
InChI Key: DXUUJILVHXQDCV-UHFFFAOYSA-N
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Patent
US09206157B2

Procedure details

1,3-Dibromo-5,5-dimethyl-2,4-imidazolidinedione (13.0 g, 45.7 mmol) was added to a mixture of 2-methyl-3-nitrobenzoic acid (15 g, 82.8 mmol) in conc. H2SO4 (60 mL), and the reaction mixture stirred at room temperature for 5 h. After completion of reaction, the mixture was slowly poured onto ice cold water (400 mL). The precipitated was filtered and dried under vacuum to obtain desired 5-bromo-2-methyl-3-nitrobenzoic acid (21 g, 98.2%).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(C)(C)C(=O)N(Br)C1=O.[CH3:12][C:13]1[C:21]([N+:22]([O-:24])=[O:23])=[CH:20][CH:19]=[CH:18][C:14]=1[C:15]([OH:17])=[O:16]>OS(O)(=O)=O>[Br:1][C:19]1[CH:20]=[C:21]([N+:22]([O-:24])=[O:23])[C:13]([CH3:12])=[C:14]([CH:18]=1)[C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
BrN1C(N(C(C1(C)C)=O)Br)=O
Name
Quantity
15 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction
ADDITION
Type
ADDITION
Details
the mixture was slowly poured onto ice cold water (400 mL)
FILTRATION
Type
FILTRATION
Details
The precipitated was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=C(C(=C(C(=O)O)C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 98.2%
YIELD: CALCULATEDPERCENTYIELD 176.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.